![molecular formula C20H23N5O2 B5625650 (1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)

(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction The chemical compound is a derivative of the 3,7-diazabicyclo[3.3.1]nonane scaffold. This structure is known for its interactions with nicotinic acetylcholine receptors (nAChRs) and is a subject of interest due to its potential in therapeutic applications, particularly for cognitive disorders. The compound's synthesis, structure, and properties are grounded in its unique molecular architecture which influences its chemical and physical characteristics.

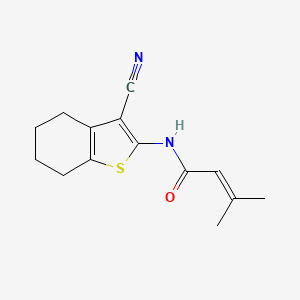

Synthesis Analysis The synthesis of derivatives similar to the compound involves multiple steps, including aminomethylation and cyclization processes. For example, derivatives have been synthesized by treating 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with primary amines and formaldehyde, leading to 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko et al., 2007).

Molecular Structure Analysis The molecular structure of 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane derivatives has been studied using 1H and 13C NMR spectroscopy, revealing a preferred flattened chair-chair conformation. The carboxamido group tends to lie almost perpendicular to the diazabicyclo skeleton (Fernández et al., 1992).

Chemical Reactions and Properties These compounds exhibit interesting chemical behaviors due to their diazabicyclo[3.3.1]nonane scaffold. For example, their interaction with nicotinic acetylcholine receptors (nAChRs) can be significantly altered by varying the hydrogen bond acceptor systems, influencing their subtype selectivity and binding affinities (Eibl et al., 2013).

Physical Properties Analysis The physical properties of these compounds are closely tied to their molecular structure. They tend to adopt a non-distorted chair-chair conformation in solution, leading to distinct physical characteristics, including solubility and crystallinity, which can be elucidated by spectroscopic methods and X-ray diffraction (Fernández et al., 1995).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by the diazabicyclo[3.3.1]nonane core and the substituents attached to it. These compounds have been explored for various biochemical applications, including their interactions with different biological receptors, which illustrate their potential in medicinal chemistry (Eibl et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The study of diazabicyclononanes and related compounds is a vibrant area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research might focus on exploring the reactivity of this compound, studying its potential biological activity, or developing new synthetic methods for its preparation .

Eigenschaften

IUPAC Name |

(1S,5R)-N-methyl-N-phenyl-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-23(16-5-3-2-4-6-16)20(27)25-13-15-7-8-17(25)14-24(12-15)19(26)18-11-21-9-10-22-18/h2-6,9-11,15,17H,7-8,12-14H2,1H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBIERGNWJUBEY-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)

![3-methoxy-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5625616.png)

![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)

![N,1,3-trimethyl-N-[3-(3-methylphenoxy)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5625638.png)

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)

![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)